REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:8]2[CH:9]=[C:10]([N+:16]([O-])=O)[C:11]([C:14]#[N:15])=[N:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl-].[Ca+2].[Cl-].C([OH:24])C>O.[Fe]>[NH2:16][C:10]1[C:11]([C:14]([NH2:15])=[O:24])=[N:12][CH:13]=[C:8]([C:3]2[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=2)[CH:9]=1 |f:1.2.3|
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Name
|
5-(3-methyl(2-pyridyl))-3-nitropyridine-2-carbonitrile
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC=CC1)C=1C=C(C(=NC1)C#N)[N+](=O)[O-]
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Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
FILTRATION
|
Details
|
filter through Celite
|
Type
|
WASH
|
Details
|
wash with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporate the filtrate
|
Type
|
DISSOLUTION
|
Details
|
re-dissolve the residue in ethyl acetate
|
Type
|
WASH
|
Details
|
Wash with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)C1=NC=CC=C1C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 880 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |